molecular formula C10H13F2NO B8698021 2,2-difluoro-N-(4-methoxybenzyl)ethanamine

2,2-difluoro-N-(4-methoxybenzyl)ethanamine

Cat. No.: B8698021
M. Wt: 201.21 g/mol
InChI Key: IMKIZPDGBFALQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-difluoro-N-(4-methoxybenzyl)ethanamine is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2,2-difluoro-N-[(4-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C10H13F2NO/c1-14-9-4-2-8(3-5-9)6-13-7-10(11)12/h2-5,10,13H,6-7H2,1H3

InChI Key

IMKIZPDGBFALQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

An amount of 23.15 g (214 mmol) of 2,2-difluoro-1-chloroethane and 10 g (71 mmol) of 4-methoxybenzylamine are heated in an autoclave at an internal temperature of 120° C. for 16 hours. Subsequently, 50 g of water are added and the aqueous phase is separated. The aqueous phase is again extracted with 2,2-difluoro-1-chloroethane and the combined organic phases are distilled as described in Example 1.1. Here also, the 4-methoxybenzylamine hydrochloride present in the aqueous phase can be converted back into free 4-methoxybenzylamine by addition of sodium hydroxide solution. After distillation, 4.93 g of 2,2-difluoro-N-(4-methoxybenzyl)ethanamine are obtained, which corresponds to a yield of 68%, based on reacted 4-methoxybenzylamine.
Quantity
23.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three

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